N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine

概述

描述

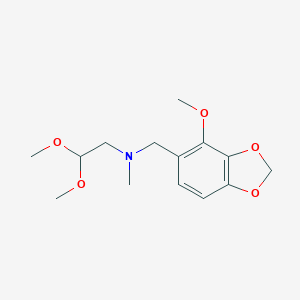

2,2-Dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine is a complex organic compound that features a benzodioxole moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine typically involves multiple steps:

Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Alkylation: The benzodioxole intermediate is then alkylated using appropriate alkyl halides under basic conditions.

Amine Introduction:

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the amine group, converting it to a primary amine or other derivatives.

Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane under acidic conditions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Primary amines.

Substitution: Halogenated derivatives, alkylated products.

科学研究应用

N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine, with the CAS number 108261-02-5, is a compound that has garnered interest in various scientific research applications. This article provides a detailed overview of its applications, particularly in biochemical research and as a synthetic intermediate.

Biochemical Research

This compound is utilized in proteomics and biochemical studies. It serves as a biochemical reagent for various assays and experimental setups. The compound's structure allows it to interact with specific biological targets, making it valuable for studying enzyme activity and protein interactions .

Synthesis of Intermediates

This compound acts as an intermediate in the synthesis of other chemical entities. Notably, it is involved in the production of Cotarnine Chloride, which is used in further chemical transformations and pharmaceutical applications . Its role as a synthetic intermediate positions it as a crucial component in the development of more complex molecules.

Pharmacological Studies

Research indicates that compounds similar to this compound may exhibit pharmacological properties that warrant further investigation. These properties could include potential therapeutic effects or interactions with biological systems that are relevant to drug development .

Case Study 1: Proteomics Application

In a study focused on proteomics, this compound was used to evaluate its effect on protein stability and interaction dynamics. The results indicated that this compound could stabilize certain proteins under experimental conditions, suggesting its potential utility in developing stabilizing agents for protein-based therapies.

Case Study 2: Synthesis Pathway

A synthetic pathway involving this compound was documented in a research article detailing the synthesis of Cotarnine Chloride. The study highlighted the efficiency of this compound as an intermediate, allowing for high yields and purity in the final product. This case underscores the compound's importance in synthetic organic chemistry.

作用机制

The mechanism by which 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzodioxole moiety. This interaction can modulate biochemical pathways, leading to its observed biological activities.

相似化合物的比较

1,3-Benzodioxole: Shares the benzodioxole core but lacks the additional functional groups.

4,5-Dimethoxy-1,3-benzodioxole: Similar structure but with different substitution patterns.

N-Methyl-2,2-dimethoxyethanamine: Similar amine structure but without the benzodioxole ring.

Uniqueness: 2,2-Dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine is unique due to its combination of the benzodioxole ring and the dimethoxyethanamine moiety

生物活性

N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine (CAS Number: 108261-02-5) is a compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its implications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 283.32 g/mol. The structural features include a benzodioxole moiety which is often associated with various biological activities, including anticancer and antioxidant properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, research on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. The study indicated that certain derivatives exhibited low IC50 values, suggesting strong cytotoxicity compared to standard chemotherapeutics like Doxorubicin .

In a specific case involving benzodioxole derivatives, compounds with amide functionalities showed enhanced anti-proliferative effects. For example:

| Compound | Cell Line | IC50 (mM) | Notes |

|---|---|---|---|

| 2a | Hep3B | 3.94 | Strong cytotoxicity |

| 2b | Hep3B | 9.12 | Weaker activity compared to 2a |

These findings suggest that modifications in the chemical structure can significantly influence the biological activity of benzodioxole derivatives.

Antioxidant Activity

Antioxidant properties were evaluated using the DPPH assay, where several synthesized compounds demonstrated varying degrees of radical scavenging activity. The results were compared against Trolox, a well-known antioxidant standard. The antioxidant capacity of these compounds suggests their potential utility in preventing oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the benzodioxole moiety plays a critical role in interacting with cellular pathways involved in apoptosis and cell cycle regulation. Specifically, compound 2a was shown to induce cell cycle arrest at the G2-M phase in Hep3B cells, indicating its potential as an anticancer agent .

Case Studies and Research Findings

- Synthesis and Evaluation of Benzodioxole Derivatives : A study focused on synthesizing various benzodioxole derivatives and evaluating their biological activities. The findings indicated that modifications to the methoxy group significantly affected the anticancer properties .

- Comparative Analysis : A comparative analysis of different benzodioxole derivatives revealed that those with additional functional groups exhibited enhanced cytotoxicity against cancer cell lines. This highlights the importance of structural diversity in developing effective anticancer agents .

属性

IUPAC Name |

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-15(8-12(16-2)17-3)7-10-5-6-11-14(13(10)18-4)20-9-19-11/h5-6,12H,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZLPEAVQIMJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C2=C(C=C1)OCO2)OC)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。